N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . Sulfonamides have a sulfur atom bonded to an amide group, and they are known for their antibacterial activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The reaction conditions usually involve an organic solvent and a base to deprotonate the amine .Molecular Structure Analysis
The molecular structure of this compound would likely include a sulfonamide group attached to a chlorophenyl group and a methoxybenzene group. The exact 3D structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of reactions. They can act as bases, forming salts with acids . They can also participate in nucleophilic substitution reactions .Scientific Research Applications
Neuroscience and Pharmacology
The compound’s structure suggests potential applications in neuroscience and pharmacology due to its similarity to molecules that interact with neurotransmitter systems. Compounds like this can influence mood, cognition, and behavior by modulating neurotransmitter levels, particularly dopamine and norepinephrine . This could lead to therapeutic applications in mood disorders and attention deficit hyperactivity disorder (ADHD).
Medicinal Chemistry
In medicinal chemistry, the presence of a chlorophenyl group can enhance the biological activity of molecules . The methoxybenzene-sulfonamide moiety could be involved in interactions with various biological targets, potentially leading to new drug discoveries.
Drug Design
The compound’s structure, featuring a methoxybenzene-sulfonamide group, is indicative of a molecule that could be used in drug design. The nitro group, in particular, is a versatile functional group in drug design, with applications in antimicrobial therapy and cancer treatment .
Material Science
The unique structure of the compound, particularly the sulfonamide group, may find applications in material science. It could be used in the synthesis of polymers or optoelectronics materials due to its potential to interact with other molecules and form stable bonds .
Catalysis
Compounds with sulfonamide groups have been used in catalysis, especially in reactions involving alcohols, diols, and amino alcohols . This compound could potentially act as a catalyst in regioselective functionalization of diols or epoxide ring-opening reactions.
Biological Studies
Given the diverse biological activities of indole derivatives, this compound could be used in biological studies to explore its antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds can bind to their targets and induce changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent
Result of Action
Related compounds have been found to exhibit various biological activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds
Safety and Hazards
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-14-6-3-7-15(11-14)23(20,21)18-9-8-16(19)12-4-2-5-13(17)10-12/h2-7,10-11,16,18-19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORRRJGAHFCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.